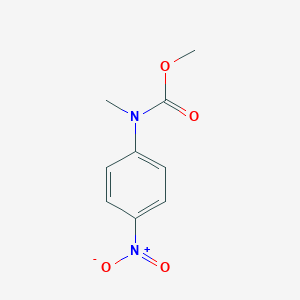

methyl N-methyl-N-(4-nitrophenyl)carbamate

Description

BenchChem offers high-quality methyl N-methyl-N-(4-nitrophenyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl N-methyl-N-(4-nitrophenyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl N-methyl-N-(4-nitrophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-10(9(12)15-2)7-3-5-8(6-4-7)11(13)14/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEGDJJPODOSUOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10346264 | |

| Record name | methyl N-methyl-N-(4-nitrophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10252-27-4 | |

| Record name | methyl N-methyl-N-(4-nitrophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of Methyl N-methyl-N-(4-nitrophenyl)carbamate

Executive Summary

This technical guide details the high-purity synthesis of methyl N-methyl-N-(4-nitrophenyl)carbamate (CAS: 1918-13-4 / Analogous derivatives).[1][2][3][4] This compound serves as a critical probe in physical organic chemistry for studying

The synthesis of this molecule presents a specific challenge: the strong electron-withdrawing nature of the para-nitro group significantly reduces the nucleophilicity of the aniline nitrogen.[1][5] Consequently, standard acylation protocols used for simple anilines often result in low yields or incomplete conversion.[2][3][4][5] This guide presents a Deprotonation-Acylation Strategy utilizing Sodium Hydride (NaH) to overcome this electronic deactivation, ensuring high yield and purity.[2][3][5]

Part 1: Retrosynthetic Analysis & Strategy

To design the optimal pathway, we must analyze the bond disconnections.[2][3][4][5] The target molecule is a trisubstituted carbamate .[1][2][3][5]

Strategic Disconnections[1][2][3][5]

-

N-Acylation (Primary Route): Disconnection of the Amide N-C bond.[1][2][3][5] This requires N-methyl-4-nitroaniline and Methyl chloroformate.[1][2][3][4] This is the most convergent route.

-

N-Alkylation (Secondary Route): Disconnection of the N-Methyl bond.[1][2][3][5] This requires Methyl N-(4-nitrophenyl)carbamate and a methylating agent (MeI).[1][2][3][5] This route is less desirable due to potential O-alkylation byproducts (imidocarbonates).[1][2][3][5]

Pathway Visualization

The following diagram outlines the logical disconnections and the selected forward synthesis.

Figure 1: Retrosynthetic analysis comparing N-Acylation (Green) vs. N-Alkylation (Yellow).[1][2][3][4]

Part 2: Primary Synthesis Protocol (N-Acylation)

Reaction Mechanism

The reaction follows a Nucleophilic Acyl Substitution (

-

Challenge: The nitro group pulls electron density from the nitrogen lone pair (

effect is overwhelmed by -

Solution: We use Sodium Hydride (NaH) to deprotonate the amine irreversibly before adding the electrophile.[2][3][5] This generates the amide anion , a potent nucleophile that reacts instantly with methyl chloroformate.[2][3][4][5]

Figure 2: Mechanistic flow of the base-mediated acylation.[1][3][4][6][7][8][9]

Materials & Reagents

| Reagent | Role | Equiv. | Notes |

| N-Methyl-4-nitroaniline | Substrate | 1.0 | Yellow solid.[1][2][3][4][7] Toxic. |

| Sodium Hydride (60%) | Base | 1.2 | Wash with hexanes to remove oil if high precision is needed.[2][3][5] |

| Methyl Chloroformate | Electrophile | 1.2 - 1.5 | Lachrymator. Handle in hood.[1][2][3] |

| THF (Anhydrous) | Solvent | - | Must be dry to prevent NaH quenching.[1][2][3][5] |

| DMF (Optional) | Co-solvent | - | Use trace amount if substrate solubility is poor.[1][2][3][5] |

Step-by-Step Protocol

Safety Warning: Methyl chloroformate is highly toxic and corrosive.[1][2][3][4] Sodium hydride releases hydrogen gas (flammable).[2][3][5] Perform all operations in a fume hood.

Phase 1: Anion Generation[1][2][5]

-

Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and an N2/Ar inlet.

-

Base Preparation: Add NaH (60% dispersion in oil, 1.2 equiv) to the flask.

-

Solvation: Suspend the NaH in anhydrous THF (0.2 M concentration relative to substrate). Cool to 0°C in an ice bath.

-

Addition: Dissolve N-methyl-4-nitroaniline (1.0 equiv) in a minimum amount of dry THF. Add this solution dropwise to the NaH suspension.

-

Stirring: Allow to stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete deprotonation.

Phase 2: Acylation[1][2][5]

-

Cooling: Return the reaction mixture to 0°C.

-

Electrophile Addition: Add Methyl Chloroformate (1.3 equiv) dropwise via syringe.[2][3][5]

-

Reaction: Remove the ice bath and stir at RT. Monitor by TLC (30% EtOAc in Hexanes).[2][3][5]

Phase 3: Workup & Purification[1][5][10]

-

Quench: Carefully add saturated

solution dropwise to quench excess NaH and chloroformate.[1][2][3][5] -

Extraction: Dilute with Ethyl Acetate (EtOAc) and water.[2][3][5] Separate layers. Extract aqueous layer 2x with EtOAc.[1][2][3][5]

-

Washing: Wash combined organics with water (to remove THF/salts) and Brine.[2][3][5] Dry over anhydrous

.[1][2][3][5] -

Concentration: Evaporate solvent under reduced pressure to yield a crude solid.

-

Purification: Recrystallize from Ethanol/Water or perform Flash Column Chromatography (Silica Gel, Gradient 10%

40% EtOAc/Hexane).

Part 3: Characterization & Validation[1][2][5]

To ensure the protocol produced the correct molecule, verify against these expected parameters.

Spectral Data Expectations

- NMR (CDCl3, 400 MHz):

-

IR Spectroscopy:

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete deprotonation due to moisture.[1][2][3][4] | Ensure THF is distilled/dried.[1][2][3][5] Increase NaH to 1.5 equiv. |

| Starting Material Remains | Nucleophile is too weak (delocalization). | Switch solvent to DMF (increases nucleophilicity of anion).[2][3][5] Heat to 60°C after chloroformate addition. |

| Product is Oil (not solid) | Residual solvent or impurities.[2][3][5] | Triturate with cold diethyl ether or pentane to induce crystallization.[1][2][3][5] |

Part 4: Alternative "Green" Pathway (Reflux Method)[2][3][5]

For laboratories lacking NaH or requiring a scalable, less moisture-sensitive route, the Carbonate Reflux Method is a viable alternative, though reaction times are longer.[3][4][5]

References

-

Wilshire, J. F. K. (1990).[2][3][5] The synthesis and properties of some N-methyl-N-(4-nitrophenyl)carbamates. Australian Journal of Chemistry, 43(1), 17-26.[2][3][4][5] [2][3][5]

-

Castro, E. A., & Ureta, C. (1989).[2][3][4][5] Kinetics and mechanism of the aminolysis of methyl N-methyl-N-(4-nitrophenyl)carbamate. Journal of Organic Chemistry, 54(9), 2153–2159.[2][3][4][5]

-

Williams, A. (1972).[2][3][5] Concerted mechanisms of acyl group transfer.[1][2][3][5] Journal of the American Chemical Society, 94(21), 7555-7556.[3][4][5] (Mechanistic grounding for carbamate hydrolysis/synthesis).

-

PubChem Compound Summary. (2024). Methyl N-(4-nitrophenyl)carbamate (Precursor/Analog Data). National Library of Medicine.[1][2][3][5] [2][3][5]

Sources

- 1. lookchem.com [lookchem.com]

- 2. Carbamic acid, N-(4-nitrophenyl)-, methyl ester | C8H8N2O4 | CID 74752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl N-(4-nitrosophenyl)carbamate | C8H8N2O3 | CID 15354475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN101580473B - Method for preparing N-methyl paranitroaniline - Google Patents [patents.google.com]

- 5. Methyl N-(4-nitrophenyl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (4-nitrophenyl) N-methylcarbamate | CAS#:59894-02-9 | Chemsrc [chemsrc.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor - Google Patents [patents.google.com]

- 9. Synthesis routes of 4-Nitrophenyl carbamate [benchchem.com]

- 10. 4-methyl-2-nitroaniline synthesis method - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide to the Physicochemical Properties of Methyl N-methyl-N-(4-nitrophenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

Methyl N-methyl-N-(4-nitrophenyl)carbamate (CAS RN: 10252-27-4) is a niche chemical entity of increasing interest within the realms of organic synthesis and pharmaceutical sciences.[1] Its structural architecture, featuring a carbamate moiety, a reactive nitrophenyl group, and an N-methyl substitution, imparts a unique combination of electronic and steric properties. This guide provides a comprehensive overview of its fundamental physicochemical characteristics, offering a critical data foundation for researchers engaged in its synthesis, handling, and application in drug discovery and development. While experimental data for this specific carbamate is not extensively available in public-access literature, this document consolidates known identifiers, high-quality predicted data, and contextual information from closely related analogues to provide a robust scientific resource.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is paramount for any scientific investigation. Methyl N-methyl-N-(4-nitrophenyl)carbamate is unequivocally identified by its Chemical Abstracts Service (CAS) Registry Number: 10252-27-4. The presence of the N-methyl group distinguishes it from its close analogue, methyl N-(4-nitrophenyl)carbamate (CAS RN: 1943-87-9), a distinction crucial for accurate data interpretation.

The molecular structure reveals a central carbamate linkage. The nitrogen atom is tertiary, bonded to a methyl group, the carbonyl carbon, and the nitrophenyl ring. The electron-withdrawing nature of the para-nitro group significantly influences the electronic environment of the entire molecule, impacting its reactivity and spectroscopic properties.

Table 1: Compound Identification

| Identifier | Value | Source |

| Chemical Name | methyl N-methyl-N-(4-nitrophenyl)carbamate | SCBT[2] |

| CAS Registry Number | 10252-27-4 | BLDpharm[1] |

| Molecular Formula | C₉H₁₀N₂O₄ | SCBT[2] |

| Molecular Weight | 210.19 g/mol | SCBT[2] |

| Canonical SMILES | CN(C(=O)OC)C1=CC=C(C=C1)[O-] | PubChemLite[3] |

| InChIKey | ZEGDJJPODOSUOI-UHFFFAOYSA-N | PubChemLite[3] |

Physicochemical Properties: A Data-Driven Analysis

The physicochemical profile of a compound dictates its behavior in both chemical and biological systems. Due to a scarcity of published experimental values for methyl N-methyl-N-(4-nitrophenyl)carbamate, the following table incorporates high-quality predicted data from reputable computational models. These predictions offer valuable initial estimates for experimental design. For context, experimental data for the closely related methyl N-(4-nitrophenyl)carbamate is also provided.

Table 2: Physicochemical Properties

| Property | Predicted Value (Methyl N-methyl-N-(4-nitrophenyl)carbamate) | Experimental Value (Methyl N-(4-nitrophenyl)carbamate) | Rationale for Experimental Choice |

| Melting Point (°C) | Data not available | 150-152 °C[4] | The melting point is a critical indicator of purity and is typically determined by capillary melting point apparatus or differential scanning calorimetry (DSC). The sharp range for the analogue suggests high purity. |

| Boiling Point (°C) | Data not available | Decomposes | Carbamates, particularly those with nitro groups, are often thermally labile and may decompose at elevated temperatures before boiling. |

| Water Solubility | Predicted LogS: -2.39 (log₁₀(mol/L)) | Log₁₀WS: -2.39 | The shake-flask method (OECD Guideline 105) is the gold standard for determining water solubility. The negative LogS value indicates low aqueous solubility.[5] |

| Octanol-Water Partition Coefficient (LogP) | Predicted XlogP: 1.3 | 1.773 | The octanol-water partition coefficient is a key measure of lipophilicity, crucial for predicting membrane permeability. It is experimentally determined using the shake-flask or HPLC methods.[5] |

| pKa | Data not available | Data not available | The pKa would be determined by potentiometric titration or UV-Vis spectrophotometry. The carbamate nitrogen is not expected to be significantly basic due to resonance delocalization. |

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the nitrophenyl ring, likely appearing as two doublets in the downfield region (δ 7.0-8.5 ppm) due to the para-substitution. The N-methyl and O-methyl groups should each exhibit a singlet, with the N-methyl protons typically appearing slightly downfield compared to the O-methyl protons.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the carbamate (around 150-160 ppm), the aromatic carbons (110-150 ppm), and the two methyl carbons (one for N-CH₃ and one for O-CH₃) in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum is a powerful tool for identifying key functional groups. For methyl N-methyl-N-(4-nitrophenyl)carbamate, the following characteristic absorption bands are anticipated:

-

C=O stretch (carbamate): A strong absorption band in the region of 1700-1730 cm⁻¹.

-

N-O stretch (nitro group): Two strong absorption bands, one asymmetric (around 1520 cm⁻¹) and one symmetric (around 1345 cm⁻¹).

-

C-O stretch (ester): A strong absorption in the 1200-1250 cm⁻¹ region.

-

C-N stretch: An absorption in the 1100-1200 cm⁻¹ range.

-

Aromatic C-H and C=C stretches: Multiple bands in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 210. Key fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃), the methyl isocyanate moiety (-CH₃NCO), and the nitro group (-NO₂). Predicted collision cross section data for various adducts can be found on PubChemLite.[3]

Proposed Synthesis and Experimental Protocols

While a specific, detailed synthesis protocol for methyl N-methyl-N-(4-nitrophenyl)carbamate is not widely published, a plausible and efficient method can be designed based on established carbamate synthesis strategies.[6][7] The following proposed protocol utilizes the reaction of N-methyl-4-nitroaniline with methyl chloroformate.

Diagram of Proposed Synthetic Workflow

Sources

- 1. 10252-27-4|Methyl N-methyl-N-(4-nitrophenyl)carbamate|BLD Pharm [bldpharm.com]

- 2. methyl N-methyl-N-(4-nitrophenyl)carbamate | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. PubChemLite - Methyl n-methyl-n-(4-nitrophenyl)carbamate (C9H10N2O4) [pubchemlite.lcsb.uni.lu]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. methyl (4-nitrophenyl)carbamate (CAS 1943-87-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. researchgate.net [researchgate.net]

- 7. Carbamate synthesis by carbamoylation [organic-chemistry.org]

An In-depth Technical Guide to the Mechanism of Action of Methyl N-methyl-N-(4-nitrophenyl)carbamate

This guide provides a comprehensive technical overview of the mechanism of action for methyl N-methyl-N-(4-nitrophenyl)carbamate, a compound belonging to the carbamate class of molecules. Designed for researchers, scientists, and professionals in drug development and toxicology, this document synthesizes the core biochemical interactions, physiological ramifications, and the experimental methodologies used to elucidate its function.

Introduction and Compound Classification

Methyl N-methyl-N-(4-nitrophenyl)carbamate is a synthetic organic compound classified as an N-methyl carbamate.[1] Carbamates are esters of carbamic acid and are widely recognized for their role as insecticides.[2][3] Their efficacy stems from their ability to interfere with the nervous system of insects, and by extension, other animals.[3] The mechanism of action is analogous to that of organophosphate insecticides, primarily involving the inhibition of the enzyme acetylcholinesterase (AChE).[2][4] However, a critical distinction lies in the nature of this inhibition: carbamates are typically reversible inhibitors, whereas organophosphates cause irreversible inhibition.[1][3] This reversibility has significant implications for the duration and management of toxic exposure.[5]

Core Molecular Mechanism: Acetylcholinesterase Inhibition

The primary target of methyl N-methyl-N-(4-nitrophenyl)carbamate is the enzyme acetylcholinesterase (AChE). AChE plays a crucial role in the central and peripheral nervous systems by hydrolyzing the neurotransmitter acetylcholine (ACh) into choline and acetic acid.[2] This enzymatic degradation terminates the signal at cholinergic synapses, allowing for precise control of nerve impulses.

The inhibitory action of methyl N-methyl-N-(4-nitrophenyl)carbamate occurs through a process known as carbamylation . The carbamate molecule mimics the structure of acetylcholine, allowing it to bind to the active site of AChE. Within the active site, a catalytic triad of amino acids (serine, histidine, and glutamate) is responsible for ACh hydrolysis. The process unfolds as follows:

-

Binding: The carbamate docks into the AChE active site.

-

Nucleophilic Attack: The serine residue's hydroxyl group, a potent nucleophile, attacks the electrophilic carbonyl carbon of the carbamate.[6]

-

Carbamylation: This attack results in the formation of a transient covalent bond, transferring the N-methyl carbamoyl group to the serine residue.[6] The 4-nitrophenolate ion is released as a leaving group.[7]

-

Enzyme Inactivation: The carbamylated enzyme is now inactive and unable to hydrolyze acetylcholine.[8]

Unlike the stable phosphorylated enzyme formed by organophosphates, the carbamylated enzyme is relatively unstable and undergoes spontaneous hydrolysis, regenerating the active enzyme.[5][8] The rate of this decarbamylation is significantly slower than the normal catalytic turnover of acetylcholine but much faster than the dephosphorylation of organophosphate-inhibited AChE. This "pseudo-irreversible" inhibition leads to a temporary but significant disruption of cholinergic neurotransmission.[6]

Physiological Consequences of AChE Inhibition

The inhibition of AChE by methyl N-methyl-N-(4-nitrophenyl)carbamate leads to an accumulation of acetylcholine at the synaptic cleft and neuromuscular junctions.[1][5] This excess acetylcholine continuously stimulates muscarinic and nicotinic receptors, resulting in a state of cholinergic crisis.[1][2]

Key Physiological Effects:

-

Muscarinic Effects (Parasympathetic Overstimulation): These are often remembered by the mnemonic DUMBBELS: Defecation, Urination, Miosis (pupil constriction), Bronchospasm and Bronchorrhea (excessive bronchial secretions), Emesis, Lacrimation, and Salivation.[1]

-

Nicotinic Effects (Somatic and Autonomic Ganglia Overstimulation): Initially, this manifests as muscle fasciculations (twitching).[5] As the condition progresses, it can lead to flaccid paralysis of skeletal muscles, including the diaphragm, which is a primary cause of death from respiratory failure.[1][2] Tachycardia and hypertension can also occur due to stimulation of sympathetic ganglia.[1]

-

Central Nervous System (CNS) Effects: Carbamates can cross the blood-brain barrier, leading to sensory and behavioral disturbances, incoordination, and in severe cases, seizures and coma.[5]

The overall toxicological presentation is a mixed autonomic state, though parasympathetic symptoms often predominate.[1] The duration of these symptoms is generally shorter than that of organophosphate poisoning due to the reversible nature of the enzyme inhibition.[1][5]

Quantitative Data Summary

| Carbamate Insecticide | Target Organism | IC₅₀ (M) against AChE | Reference |

| Carbaryl | Housefly | 7.6 x 10⁻⁷ | [9] |

| Carbofuran | Housefly | 1.5 x 10⁻⁷ | [9] |

| Aldicarb | Human Erythrocyte | 5.8 x 10⁻⁷ | [10] |

| Methomyl | Electric Eel | 2.1 x 10⁻⁶ | [4] |

Note: IC₅₀ values can vary significantly based on the source of the acetylcholinesterase enzyme and the specific assay conditions.

Conclusion

The mechanism of action of methyl N-methyl-N-(4-nitrophenyl)carbamate is centered on its ability to act as a reversible inhibitor of acetylcholinesterase. Through carbamylation of the enzyme's active site serine, it disrupts the normal hydrolysis of acetylcholine, leading to a toxic accumulation of this neurotransmitter. The resulting overstimulation of cholinergic receptors throughout the nervous system produces a predictable set of physiological effects. Understanding this detailed mechanism is fundamental for applications in toxicology, insecticide development, and the design of potential therapeutic agents. The experimental protocols outlined provide a robust framework for quantifying the anticholinesterase activity of this and related compounds.

References

-

Title: Carbamate Toxicity - StatPearls - NCBI Bookshelf Source: National Center for Biotechnology Information URL: [Link]

-

Title: Paper : - Pesticide Chemistry Carbamates Source: e-Krishi Shiksha URL: [Link]

-

Title: Mechanisms of action of paraoxon, an organophosphorus pesticide, on in vivo dopamine release in conscious and freely moving rats Source: ResearchGate URL: [Link]

-

Title: Carbamate Insecticide (Insecticide) - Overview Source: StudyGuides.com URL: [Link]

-

Title: Parathion - ATSDR Source: Agency for Toxic Substances and Disease Registry URL: [Link]

-

Title: Mechanisms of action of paraoxon, an organophosphorus pesticide, on in vivo dopamine release in conscious and freely moving rats Source: PubMed URL: [Link]

-

Title: Mechanism of action of organophosphorus and carbamate insecticides - PMC Source: National Institutes of Health URL: [Link]

-

Title: Paraoxon - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Carbamate pesticides: a general introduction (EHC 64, 1986) Source: INCHEM URL: [Link]

-

Title: Paraoxon: An Anticholinesterase That Triggers an Excitotoxic Cascade of Oxidative Stress, Adhesion Responses Source: European Scientific Journal URL: [Link]

-

Title: N-Methyl Carbamate Insecticides Source: California Department of Pesticide Regulation URL: [Link]

-

Title: Methyl N-(4-nitrophenyl)carbamate - PMC Source: PubMed Central URL: [Link]

-

Title: General mechanism of pseudoirreversible cholinesterase inhibition by carbamates Source: ResearchGate URL: [Link]

-

Title: Study Regarding the Inhibition of Acetylcholinesterase by Isopropyl 4-Nitrophenyl Methylphosphonate Source: Biomed J Sci & Tech Res URL: [Link]

-

Title: Mechanism of combining carbamate to acetylcholinesterase at the esteric and anionic site Source: ResearchGate URL: [Link]

-

Title: Synthesis and evaluation of N-monophenylcarbamate analogues of neostigmine, pyridostigmine and phenserine as potential agents for myasthenia gravis Source: NIH Public Access URL: [Link]

-

Title: Mechanism of action of organophosphorus and carbamate insecticides. Source: Semantic Scholar URL: [Link]

-

Title: Methyl N-(4-nitro-phen-yl)carbamate Source: PubMed URL: [Link]

-

Title: A Simple and Efficient Biphasic Method for the Preparation of 4-Nitrophenyl N-Methyl- and N-Alkylcarbamates. Source: ResearchGate URL: [Link]

-

Title: Chemical Properties of methyl (4-nitrophenyl)carbamate (CAS 1943-87-9) Source: Cheméo URL: [Link]

-

Title: Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups Source: Journal of Emerging Investigators URL: [Link]

Sources

- 1. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. arsdcollege.ac.in [arsdcollege.ac.in]

- 3. studyguides.com [studyguides.com]

- 4. Mechanism of action of organophosphorus and carbamate insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. npic.orst.edu [npic.orst.edu]

- 6. researchgate.net [researchgate.net]

- 7. emerginginvestigators.org [emerginginvestigators.org]

- 8. Carbamate pesticides: a general introduction (EHC 64, 1986) [inchem.org]

- 9. semanticscholar.org [semanticscholar.org]

- 10. cdr.lib.unc.edu [cdr.lib.unc.edu]

Spectroscopic Characterization of Methyl N-methyl-N-(4-nitrophenyl)carbamate: A Technical Guide

Introduction

This technical guide provides a comprehensive overview of the expected spectroscopic data for methyl N-methyl-N-(4-nitrophenyl)carbamate, a molecule of interest in organic synthesis and drug development. While publicly available experimental spectra for this specific compound are limited, this guide will leverage data from structurally similar compounds and fundamental spectroscopic principles to provide a robust predictive analysis. We will delve into the anticipated features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses. Furthermore, this guide will furnish detailed, field-proven protocols for acquiring high-quality spectroscopic data for this class of compounds, intended for researchers, scientists, and professionals in drug development. The molecular formula for methyl N-methyl-N-(4-nitrophenyl)carbamate is C9H10N2O4, with a molecular weight of 210.19 g/mol .[1]

For comparative purposes, we will refer to the known data of the closely related analogue, methyl N-(4-nitrophenyl)carbamate (C8H8N2O4, MW: 196.16 g/mol ), which lacks the N-methyl group.[2][3][4]

Molecular Structure and Spectroscopic Overview

A foundational understanding of the molecular structure is paramount to interpreting its spectroscopic output. The following diagram illustrates the structure of methyl N-methyl-N-(4-nitrophenyl)carbamate.

Caption: Molecular structure of methyl N-methyl-N-(4-nitrophenyl)carbamate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of methyl N-methyl-N-(4-nitrophenyl)carbamate is expected to exhibit distinct signals corresponding to the aromatic and methyl protons.

Expected ¹H NMR Data:

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (Ha, Hb) | ~8.2 | Doublet | 2H |

| Aromatic (Hc, Hd) | ~7.5 | Doublet | 2H |

| Methoxy (-OCH₃) | ~3.8 | Singlet | 3H |

| N-Methyl (-NCH₃) | ~3.3 | Singlet | 3H |

-

Aromatic Protons: The electron-withdrawing nitro group will significantly deshield the aromatic protons, shifting them downfield. The protons ortho to the nitro group (Ha, Hb) are expected to be the most deshielded, appearing at a higher ppm value than the protons meta to the nitro group (Hc, Hd). The para-substitution pattern will result in two distinct doublets.

-

Methoxy Protons: The protons of the methoxy group are expected to appear as a singlet, as they are not coupled to any other protons. Their chemical shift will be influenced by the adjacent oxygen atom.

-

N-Methyl Protons: The protons of the N-methyl group will also appear as a singlet. The chemical shift will be influenced by the adjacent nitrogen atom and the carbamate functionality.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Expected ¹³C NMR Data:

| Carbon | Expected Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~155 |

| Aromatic (C-NO₂) | ~145 |

| Aromatic (C-N) | ~142 |

| Aromatic (CH) | ~125 |

| Aromatic (CH) | ~120 |

| Methoxy (-OCH₃) | ~53 |

| N-Methyl (-NCH₃) | ~37 |

-

Carbonyl Carbon: The carbonyl carbon of the carbamate group is expected to be the most deshielded carbon, appearing at the lowest field.

-

Aromatic Carbons: The aromatic carbons will show a range of chemical shifts depending on their substitution. The carbon attached to the nitro group and the carbon attached to the carbamate nitrogen will be the most deshielded among the aromatic carbons.

-

Methyl Carbons: The methoxy and N-methyl carbons will appear at the highest field (most shielded).

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-20 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[5] Ensure the sample is fully dissolved; gentle vortexing or sonication can be used.[5]

-

Transfer to NMR Tube: Using a pipette, carefully transfer the solution into a clean 5 mm NMR tube to a height of about 4-5 cm.[5]

-

Instrument Setup:

-

Data Acquisition:

-

Data Processing:

-

Perform a Fourier transform on the FID to obtain the spectrum.

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[7]

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected IR Data:

| Functional Group | Expected Frequency (cm⁻¹) | Intensity |

| Asymmetric NO₂ Stretch | 1550-1475 | Strong |

| Symmetric NO₂ Stretch | 1360-1290 | Strong |

| Carbonyl (C=O) Stretch | ~1720 | Strong |

| C-N Stretch | 1250-1000 | Medium-Strong |

| C-O Stretch | 1300-1000 | Strong |

| Aromatic C=C Stretch | 1600-1475 | Medium-Weak |

| Aromatic C-H Stretch | 3100-3050 | Weak |

| Aliphatic C-H Stretch | 3000-2850 | Medium |

-

Nitro Group: The presence of the nitro group will be indicated by two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations.[8][9][10][11]

-

Carbonyl Group: A strong absorption band is expected for the carbonyl group of the carbamate.

-

C-N and C-O Bonds: The stretching vibrations of the C-N and C-O single bonds will also be present.

Experimental Protocol for IR Spectroscopy (Thin Solid Film Method)

-

Sample Preparation: Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent like methylene chloride or acetone.[12]

-

Film Deposition: Place a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).[12]

-

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[12]

-

Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire the IR spectrum.

-

If the signal is too weak, add another drop of the solution to the plate, allow the solvent to evaporate, and re-acquire the spectrum.[12] If the signal is too strong, clean the plate and use a more dilute solution.[12]

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification and structural elucidation.

Expected MS Data:

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound (210.19). Given the presence of a stable aromatic ring, the molecular ion peak is expected to be reasonably intense.[13]

-

Major Fragment Ions: Fragmentation is likely to occur at the weaker bonds in the molecule. Key expected fragmentation pathways include:

-

Loss of the methoxy group (-OCH₃) leading to a fragment at m/z 179.

-

Loss of the carbomethoxy group (-COOCH₃) leading to a fragment at m/z 151.

-

Cleavage of the N-aryl bond, potentially leading to fragments corresponding to the nitrophenyl group and the carbamate moiety.

-

Fragmentation of the nitro group (loss of NO or NO₂).

-

Experimental Protocol for Mass Spectrometry (LC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile or methanol).

-

Liquid Chromatography (LC) Separation:

-

Inject the sample into an HPLC system equipped with a suitable column (e.g., C18).

-

Use a mobile phase gradient (e.g., water and acetonitrile with a small amount of formic acid) to elute the compound.

-

-

Mass Spectrometry (MS) Analysis:

-

The eluent from the LC is directed into the ion source of the mass spectrometer. Electrospray ionization (ESI) is a common and suitable technique for this type of molecule.[14]

-

The mass spectrometer is set to scan a relevant m/z range to detect the molecular ion and fragment ions. High-resolution mass spectrometry (HRMS) can be used for accurate mass measurements to confirm the elemental composition.[15]

-

Workflow and Data Integration

The comprehensive characterization of methyl N-methyl-N-(4-nitrophenyl)carbamate relies on the integration of data from all three spectroscopic techniques.

Caption: General workflow for the spectroscopic analysis of a small molecule.

By combining the information from ¹H and ¹³C NMR, the connectivity of the atoms in the molecule can be established. IR spectroscopy confirms the presence of key functional groups, and mass spectrometry provides the molecular weight and fragmentation patterns that corroborate the proposed structure.

References

-

Organic Chemistry at CU Boulder. IR Spectroscopy of Solids. [Link]

-

Slideshare. Sampling of solids in IR spectroscopy. [Link]

-

Chemistry LibreTexts. IR Spectroscopy. [Link]

-

The Royal Society of Chemistry. Methodology for Accurate Mass Measurement of Small Molecules. [Link]

-

Drug Discovery and Development. Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]

-

Michigan State University Department of Chemistry. NMR Spectroscopy. [Link]

-

ALWSCI. How To Prepare And Run An NMR Sample. [Link]

-

ACS Publications. A Simple Method of Obtaining the Infrared Spectra of Solid Organic Samples. [Link]

-

Conduct Science. The Basics of Infrared Spectrophotometry. [Link]

-

IJSDR. Navigating Mass Spectrometry: A Comprehensive Guide to Basic Concepts and Techniques. [Link]

-

Wikipedia. Mass spectrometry. [Link]

-

University of Cambridge Department of Chemistry. NMR Techniques in Organic Chemistry: a quick guide. [Link]

-

Chemistry LibreTexts. Acquiring a NMR Spectrum. [Link]

-

ResearchGate. Structural Studies of Some o- and p-Nitrophenylcarbamates by IR Spectroscopy and X-Ray Diffraction. [Link]

-

ACS Publications. A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

-

UCLA Chemistry. IR Spectroscopy Tutorial: Nitro Groups. [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

Beilstein Journals. 1-methyl-4-(4-nitrophenyl)-5-phenyl-3,4-dihydropyrimidin-2(1H)-one. [Link]

-

Journal of Emerging Investigators. Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. [Link]

-

ResearchGate. The 1 H and 13 C spectra of cyclohexyl-N,N-dimethylcarbamate (1) in CF.... [Link]

-

Michigan State University Department of Chemistry. Fragmentation Patterns. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Slideshare. Fragmentation Patterns in Mass Spectroscopy.pptx. [Link]

-

SpectraBase. Methylcarbamate - Optional[1H NMR] - Chemical Shifts. [Link]

-

Chemistry Stack Exchange. Infrared of nitro compounds. [Link]

-

Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

-

Royal Society of Chemistry. 1H & 13C NMR Spectra Methyl 4-(methylthio)-2-(3-nitrobenzamido)butanoate (2a). [Link]

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

PubMed Central. Methyl N-(4-nitrophenyl)carbamate. [Link]

-

Cheméo. Chemical Properties of methyl (4-nitrophenyl)carbamate (CAS 1943-87-9). [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. [Link]

-

Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

Sources

- 1. methyl N-methyl-N-(4-nitrophenyl)carbamate | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. Methyl N-(4-nitrophenyl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. methyl (4-nitrophenyl)carbamate (CAS 1943-87-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. (4-Nitrophenyl)methyl carbamate | CymitQuimica [cymitquimica.com]

- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 7. NMR Spectroscopy [www2.chemistry.msu.edu]

- 8. IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry [niu.edu]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. openchemistryhelp.blogspot.com [openchemistryhelp.blogspot.com]

- 11. eng.uc.edu [eng.uc.edu]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. idc-online.com [idc-online.com]

- 14. drugtargetreview.com [drugtargetreview.com]

- 15. rsc.org [rsc.org]

The Chemical Structure and Stereochemistry of Methyl N-Methyl-N-(4-nitrophenyl)carbamate

An In-depth Technical Guide

Introduction

Methyl N-methyl-N-(4-nitrophenyl)carbamate is a distinct organic molecule within the carbamate class of compounds. Its structure is characterized by a central carbamate functional group that is N,N-disubstituted with a methyl group and a 4-nitrophenyl group, and O-substituted with a methyl group. The presence of the electron-withdrawing nitro group on the phenyl ring significantly influences the electronic properties of the molecule, making the 4-nitrophenyl moiety a competent leaving group in certain chemical transformations. This guide provides a detailed analysis of its chemical structure, a definitive clarification of its stereochemistry, and a validated protocol for its synthesis, grounded in established chemical principles.

Definitive Chemical Structure and Identification

The unambiguous identification of a chemical entity is foundational to all subsequent research. Methyl N-methyl-N-(4-nitrophenyl)carbamate is structurally defined by a central nitrogen atom covalently bonded to a methyl group, a 4-nitrophenyl ring, and the carbonyl carbon of a methyl carbamate ester.

The molecular formula for this compound is C₉H₁₀N₂O₄.[1][2] Its structure is distinct from the related primary carbamate, methyl N-(4-nitrophenyl)carbamate, which contains an N-H bond and can participate in hydrogen bonding.[3]

Table 1: Core Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | methyl N-methyl-N-(4-nitrophenyl)carbamate | [1][4] |

| Molecular Formula | C₉H₁₀N₂O₄ | [1][2] |

| Molecular Weight | 210.19 g/mol | [2] |

| Monoisotopic Mass | 210.06406 Da | [1] |

| Canonical SMILES | CN(C1=CC=C(C=C1)[O-])C(=O)OC | [1] |

| InChIKey | ZEGDJJPODOSUOI-UHFFFAOYSA-N |[1] |

Stereochemical Analysis: An Achiral Molecule

A critical point of clarification for methyl N-methyl-N-(4-nitrophenyl)carbamate is its stereochemistry. A thorough examination of its structure reveals a complete absence of stereocenters.

Core Finding: Methyl N-methyl-N-(4-nitrophenyl)carbamate is an achiral molecule.

Causality: Chirality in organic molecules typically arises from a tetrahedral carbon atom bonded to four different substituents (a stereocenter). In the case of the subject molecule, no such carbon atom exists. The nitrogen atom, while bonded to three different groups (methyl, 4-nitrophenyl, and methoxycarbonyl), is trigonal planar due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. This planarity, along with the absence of chiral carbons, means the molecule does not have a non-superimposable mirror image and therefore does not exhibit optical activity. This is in agreement with data for the structurally similar compound, methyl (4-nitrophenyl)carbamate, which is also classified as achiral with zero defined stereocenters.[5]

Sources

- 1. PubChemLite - Methyl n-methyl-n-(4-nitrophenyl)carbamate (C9H10N2O4) [pubchemlite.lcsb.uni.lu]

- 2. methyl N-methyl-N-(4-nitrophenyl)carbamate | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate | 90870-20-5 | Benchchem [benchchem.com]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

An In-Depth Technical Guide to Methyl N-Methyl-N-(4-nitrophenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of methyl N-methyl-N-(4-nitrophenyl)carbamate, a nitro-substituted aromatic carbamate of interest in organic synthesis and potentially in the development of novel therapeutic agents. This document delves into its chemical identity, structural characteristics, and its relationship with analogous compounds, offering a foundational resource for its application in research and development.

Core Chemical Identity and Molecular Descriptors

Methyl N-methyl-N-(4-nitrophenyl)carbamate is a distinct chemical entity with the following identifiers:

| Identifier | Value | Source |

| CAS Number | 10252-27-4 | [1] |

| Molecular Formula | C₉H₁₀N₂O₄ | [2] |

| Molecular Weight | 210.19 g/mol | [2] |

| IUPAC Name | methyl N-methyl-N-(4-nitrophenyl)carbamate | |

| Canonical SMILES | CN(C(=O)OC)C1=CC=C([O-])C=C1 | [3] |

| InChI | InChI=1S/C9H10N2O4/c1-10(9(12)15-2)7-3-5-8(6-4-7)11(13)14/h3-6H,1-2H3 | [3] |

| InChIKey | ZEGDJJPODOSUOI-UHFFFAOYSA-N | [3] |

It is important to distinguish this compound from its close structural analog, methyl N-(4-nitrophenyl)carbamate (CAS 1943-87-9), which lacks the N-methyl group. This substitution significantly alters the molecule's properties and potential reactivity.

Physicochemical and Spectroscopic Profile

Detailed experimental data for the physicochemical and spectroscopic properties of methyl N-methyl-N-(4-nitrophenyl)carbamate are not extensively available in the public domain. However, based on its structure and data from analogous compounds, the following characteristics can be anticipated.

Physicochemical Properties (Predicted)

| Property | Predicted Value | Notes |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | Likely soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |

| XlogP | 1.3 | [3] |

Spectroscopic Characterization (Predicted and Analog-Based)

While specific spectra for methyl N-methyl-N-(4-nitrophenyl)carbamate are not readily found, the expected spectroscopic features can be inferred.

-

¹H NMR: The spectrum would likely show signals for the two methyl groups (N-CH₃ and O-CH₃) and the aromatic protons on the nitrophenyl ring. The aromatic protons would appear as two distinct doublets, characteristic of a para-substituted benzene ring.

-

¹³C NMR: The carbon spectrum would show distinct resonances for the carbonyl carbon of the carbamate, the two methyl carbons, and the carbons of the nitrophenyl ring.

-

Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O (carbonyl) stretch of the carbamate group is expected in the region of 1700-1730 cm⁻¹. Other characteristic peaks would include those for the C-N stretching, C-O stretching, and the aromatic and nitro group vibrations. For comparison, related N-alkyl-p-nitrophenylcarbamates exhibit a single strong carbonyl stretching band in their solid-state IR spectra.[4]

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight (210.19 g/mol ). Predicted collision cross-section values for various adducts have been calculated.[3]

Synthesis and Experimental Protocols

Conceptual Synthetic Pathway

The synthesis would likely involve the reaction of N-methyl-4-nitroaniline with methyl chloroformate in the presence of a base to neutralize the HCl byproduct.

Caption: Conceptual synthesis of methyl N-methyl-N-(4-nitrophenyl)carbamate.

General Experimental Protocol (Hypothetical)

This protocol is a general guideline and would require optimization.

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-methyl-4-nitroaniline in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).

-

Addition of Base: Add a non-nucleophilic base, such as triethylamine or pyridine, to the solution. This will act as a scavenger for the hydrochloric acid produced during the reaction.

-

Addition of Methyl Chloroformate: Cool the reaction mixture in an ice bath. Slowly add methyl chloroformate dropwise to the stirred solution. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side reactions.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction with water. Separate the organic layer and wash it sequentially with a dilute acid solution (e.g., 1M HCl) to remove the base, followed by a saturated sodium bicarbonate solution, and finally brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to obtain the pure methyl N-methyl-N-(4-nitrophenyl)carbamate.

Applications in Research and Drug Development

While specific applications for methyl N-methyl-N-(4-nitrophenyl)carbamate are not widely documented, its structural motifs suggest potential utility in several areas of chemical and pharmaceutical research.

Intermediate in Organic Synthesis

The carbamate functional group is a versatile component in organic synthesis. This compound could serve as a precursor for the synthesis of more complex molecules. The nitrophenyl group can act as a leaving group in certain nucleophilic substitution reactions, or the nitro group itself can be reduced to an amine, providing a handle for further functionalization. Carbamates are widely used as protecting groups for amines in multi-step syntheses.[5]

Potential Biological Activity

The carbamate moiety is a key structural feature in many approved drugs and is known to contribute to biological activity through various mechanisms.[5] The nitroaromatic structure is also found in a number of bioactive compounds.

-

Enzyme Inhibition: Carbamates are known to act as inhibitors of various enzymes, often by forming a covalent bond with active site residues. For instance, related N-alkyl-N-methyl-(4-nitrophenyl) carbamates have been investigated as inhibitors of bile-salt-dependent lipases.[6] The mechanism of action often involves the carbamate group forming a covalent bond with the enzyme's active site.[2]

-

Prodrug Strategies: The carbamate linkage can be designed to be cleavable under specific physiological conditions, making it a candidate for use in prodrug design to improve the pharmacokinetic properties of a parent drug molecule.

-

Anticancer and Other Therapeutic Areas: Other nitrophenyl carbamate derivatives have been explored for their potential in anticancer drug development, where they may be activated by nitroreductase enzymes present in hypoxic tumor environments.[7]

Caption: Potential applications of methyl N-methyl-N-(4-nitrophenyl)carbamate.

Safety and Handling

Conclusion

Methyl N-methyl-N-(4-nitrophenyl)carbamate is a compound with a well-defined chemical structure but limited publicly available data regarding its synthesis, properties, and applications. Its structural features, particularly the presence of a carbamate moiety and a nitrophenyl group, suggest its potential as a valuable tool in organic synthesis and as a scaffold for the development of new bioactive molecules. Further research is needed to fully characterize this compound and explore its potential in various scientific and therapeutic fields.

References

-

A Simple and Efficient Biphasic Method for the Preparation of 4-Nitrophenyl N-Methyl- and N-Alkylcarbamates. | Request PDF. (2025, August 6). ResearchGate. [Link]

-

N-Butyl-N-methyl-4-nitrophenyl carbamate as a specific active site titrator of bile-salt-dependent lipases. (1991, March 14). PubMed. [Link]

-

Methyl n-methyl-n-(4-nitrophenyl)carbamate (C9H10N2O4) - PubChemLite. (n.d.). Retrieved February 9, 2026, from [Link]

-

(4-nitrophenyl) N-methylcarbamate | CAS#:59894-02-9 | Chemsrc. (2025, August 25). [Link]

-

Methyl n-methyl-n-(4-nitrophenyl)carbamate (C9H10N2O4) - PubChemLite. (n.d.). Retrieved February 9, 2026, from [Link]

-

Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. (2022, December 12). Journal of Emerging Investigators. [Link]

-

Kinetics and Mechanism of the Aminolysis of Methyl 4-Nitrophenyl, Methyl 2,4-Dinitrophenyl, and Phenyl 2,4-Dinitrophenyl Carbonates | The Journal of Organic Chemistry. (n.d.). ACS Publications. [Link]

-

Organic Carbamates in Drug Design and Medicinal Chemistry. (2015, January 7). ACS Publications. [Link]

- CN85109417A - The preparation method of N-methylcarbamate - Google Patents. (n.d.).

-

Methyl N-(4-nitro-phen-yl)carbamate. (2011, June 1). PubMed. [Link]

-

Methyl N-(4-nitrosophenyl)carbamate | C8H8N2O3 | CID 15354475 - PubChem. (n.d.). Retrieved February 9, 2026, from [Link]

-

Structural Studies of Some o- and p-Nitrophenylcarbamates by IR Spectroscopy and X-Ray Diffraction. (n.d.). ResearchGate. [Link]

-

Structural Studies of Some o- and p-Nitrophenylcarbamates by IR Spectroscopy and X-Ray Diffraction. (n.d.). ResearchGate. [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2024, October 2). MDPI. [Link]

-

Methyl 4-nitrophenyl sulphide. (n.d.). NIST WebBook. [Link]

-

4-Methyl-N-(4-nitrophenyl)aniline - Optional[MS (GC)] - Spectrum - SpectraBase. (n.d.). Retrieved February 9, 2026, from [Link]

-

METHYL (4-NITROPHENYL)CARBAMATE. (n.d.). Retrieved February 9, 2026, from [Link]

-

FT-IR spectra of (a) N-methyl-4-nitroaniline (NMNA) and (b) NMNAIPA... (n.d.). ResearchGate. [Link]

Sources

- 1. 10252-27-4|Methyl N-methyl-N-(4-nitrophenyl)carbamate|BLD Pharm [bldpharm.com]

- 2. N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate | 90870-20-5 | Benchchem [benchchem.com]

- 3. PubChemLite - Methyl n-methyl-n-(4-nitrophenyl)carbamate (C9H10N2O4) [pubchemlite.lcsb.uni.lu]

- 4. researchgate.net [researchgate.net]

- 5. emerginginvestigators.org [emerginginvestigators.org]

- 6. N-Butyl-N-methyl-4-nitrophenyl carbamate as a specific active site titrator of bile-salt-dependent lipases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. (4-Nitrophenyl)methyl carbamate | CymitQuimica [cymitquimica.com]

The Evolving Landscape of Substituted Phenyl Carbamates: A Technical Guide for Drug Discovery

Abstract

Substituted phenyl carbamates represent a versatile and highly valuable scaffold in modern medicinal chemistry and drug discovery. This in-depth technical guide provides a comprehensive overview of this chemical class, designed for researchers, scientists, and drug development professionals. Moving beyond a simple recitation of facts, this guide delves into the causal relationships behind experimental choices, offering field-proven insights into the synthesis, structure-activity relationships (SAR), and diverse pharmacological applications of these compounds. We will explore their established role as cholinesterase inhibitors for neurodegenerative diseases, their emergence as potent inhibitors of other key enzymes such as fatty acid amide hydrolase (FAAH), and their potential as antimicrobial and anti-inflammatory agents. This guide is structured to be a self-validating system, with detailed experimental protocols, quantitative data summaries, and mechanistic diagrams to empower researchers in their own discovery efforts.

Introduction: The Enduring Relevance of the Phenyl Carbamate Moiety

The carbamate functional group (-NHCOO-), a hybrid of an amide and an ester, is a cornerstone of many therapeutic agents.[1] Its unique electronic and structural properties, including its ability to act as a hydrogen bond donor and acceptor, and its relative stability to hydrolysis compared to esters, make it an attractive moiety for drug design. When incorporated into a phenyl carbamate structure, the aromatic ring provides a platform for a vast array of substitutions, allowing for the fine-tuning of physicochemical properties and biological activity.

Historically, substituted phenyl carbamates gained prominence as pesticides and have since been successfully repurposed and developed as crucial drugs for human health. Their journey from agriculture to the clinic highlights the power of chemical exploration and the enduring utility of this structural motif. This guide will provide the foundational knowledge and practical insights necessary to navigate the complexities of working with substituted phenyl carbamates in a drug discovery context.

Synthetic Strategies: From Classical Reactions to Modern Innovations

The efficient and versatile synthesis of substituted phenyl carbamates is a critical first step in any research program. The choice of synthetic route is often dictated by the availability of starting materials, desired scale, and the nature of the substituents. Here, we detail the most common and reliable methods.

Route 1: Reaction of Phenols with Isocyanates

This is a classic and often high-yielding method for the formation of the carbamate linkage. The reaction involves the direct addition of a substituted phenol to an isocyanate, typically in the presence of a base catalyst.[2]

Experimental Protocol: Synthesis of a Generic Substituted Phenyl Carbamate via the Isocyanate Route

-

To a solution of the substituted phenol (1.0 eq) in a dry aprotic solvent (e.g., toluene, THF) under an inert atmosphere (e.g., nitrogen, argon), add a catalytic amount of a base (e.g., triethylamine, 0.1 eq).

-

Stir the solution at room temperature and add the corresponding isocyanate (1.0 eq) dropwise.

-

The reaction mixture can be stirred at room temperature or gently heated (e.g., to 80 °C) to drive the reaction to completion.[3] Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure substituted phenyl carbamate.[3]

Diagram: General Workflow for Phenyl Carbamate Synthesis via the Isocyanate Route

Caption: A streamlined workflow for the synthesis of substituted phenyl carbamates.

Route 2: Reaction of Amines with Phenyl Chloroformate

This versatile method avoids the often hazardous and moisture-sensitive isocyanates. It involves the reaction of a primary or secondary amine with a substituted phenyl chloroformate in the presence of a base to scavenge the HCl byproduct.[4]

Experimental Protocol: Synthesis of a Generic Substituted Phenyl Carbamate via the Phenyl Chloroformate Route

-

Dissolve the amine (1.0 eq) and a base (e.g., triethylamine, 1.5 eq) in a dry aprotic solvent (e.g., THF, dichloromethane) under an inert atmosphere.[3]

-

Cool the solution to 0 °C in an ice bath.

-

Add the substituted phenyl chloroformate (1.1 eq) dropwise to the stirred solution.[3]

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

If a precipitate (triethylammonium chloride) forms, remove it by filtration.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Diagram: General Reaction Mechanism for Phenyl Carbamate Synthesis

Caption: Nucleophilic attack of an amine on phenyl chloroformate.

Structure-Activity Relationships (SAR) and Mechanistic Insights

The biological activity of substituted phenyl carbamates is exquisitely sensitive to the nature and position of substituents on both the phenyl ring and the carbamate nitrogen. Understanding these relationships is paramount for rational drug design.

Cholinesterase Inhibition: The Archetypal Application

Substituted phenyl carbamates are renowned for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. This inhibitory action is the basis for their use in the treatment of Alzheimer's disease and other neurodegenerative disorders.[5] The mechanism involves the carbamoylation of a serine residue in the active site of the enzyme, leading to a transiently inactivated enzyme that is regenerated much more slowly than the acetylated enzyme formed by the natural substrate.[6]

Table 1: Quantitative SAR Data for Phenyl Carbamate AChE Inhibitors

| Compound | R1 | R2 | R3 | AChE IC50 (µM) | Reference |

| 1 | H | H | H | 15.2 | [7] |

| 2 | 2-CF3 | H | H | 54.2 | [7] |

| 3 | 3-CF3 | H | H | 8.9 | [7] |

| 4 | 4-CF3 | H | H | 6.7 | [7] |

| 5 | H | H | 2-OCH3 | 50.2 | [7] |

| 6 | H | H | 4-OCH3 | 25.1 | [7] |

This table is a representative example; a comprehensive SAR study would include a much larger dataset.

Fatty Acid Amide Hydrolase (FAAH) Inhibition: A Newer Frontier

More recently, substituted phenyl carbamates have emerged as potent inhibitors of fatty acid amide hydrolase (FAAH), a serine hydrolase that degrades endocannabinoids like anandamide.[2] FAAH inhibition is a promising therapeutic strategy for pain, anxiety, and other neurological disorders.[2] Similar to cholinesterase inhibition, the mechanism involves the carbamoylation of the catalytic serine residue (Ser241) in the FAAH active site.[8][9]

Diagram: Mechanism of FAAH Inhibition by a Phenyl Carbamate

Caption: Covalent modification of the FAAH active site serine.

Antimicrobial and Antifungal Activity

Several studies have demonstrated the potential of substituted phenyl carbamates as antimicrobial and antifungal agents. The proposed mechanism of action for their antifungal activity involves the targeting of thiol-containing enzymes in phytopathogenic fungi.[10][11] The presence of electron-withdrawing groups, such as halogens, on the phenyl ring often enhances antifungal potency.[10][12]

Table 2: Antifungal Activity of Selected N-Aryl Carbamates

| Compound | Substituent(s) | Fungus | Inhibition Rate (%) at 50 µg/mL | Reference |

| 3a9 | 4-Cl | C. destructivum | > 90 | [10] |

| 3b1 | 3,4-diCl | B. cinerea | > 90 | [10] |

| 3b2 | 3,5-diCl | B. cinerea | > 90 | [10] |

| 3b12 | 4-Br, 3-Cl | C. siamense | > 90 | [10] |

Metabolism, Pharmacokinetics, and Toxicology: Critical Considerations for Drug Development

A comprehensive understanding of the absorption, distribution, metabolism, excretion (ADME), and toxicological profile of substituted phenyl carbamates is crucial for their successful development as therapeutic agents.

Metabolic Pathways

The metabolic fate of phenyl carbamates is influenced by the nature of their substituents. Hydrolysis of the carbamate bond, mediated by esterases, is a common metabolic pathway, releasing the corresponding phenol and amine.[1] The rate of hydrolysis is a key determinant of the compound's duration of action.[13] For some carbamates, oxidative metabolism by cytochrome P450 enzymes can also occur.[1] The stability of the carbamate bond can be modulated by the electronic properties of the attached aryl groups.[14]

Diagram: General Metabolic Pathways of Phenyl Carbamates

Caption: Major metabolic routes for substituted phenyl carbamates.

Pharmacokinetics (PK)

The pharmacokinetic profiles of substituted phenyl carbamates can vary significantly depending on their physicochemical properties. Lipophilicity, which is heavily influenced by the substituents on the phenyl ring, plays a major role in their absorption and distribution. Some studies have shown that substituting the N-terminal phenylalanine for a benzylcarbamate group can lead to a new type of analogue with good binding affinities but a poor pharmacokinetic profile.[8] In some cases, the clearance of carbamates can be extensive, suggesting significant metabolic degradation.[3]

Toxicology

The toxicity of carbamates is primarily attributed to their inhibition of acetylcholinesterase.[15] Acute toxicity can lead to a cholinergic crisis, characterized by symptoms such as salivation, lacrimation, urination, defecation, and in severe cases, respiratory failure.[16] However, unlike organophosphates, the inhibition of AChE by carbamates is reversible, and recovery is generally more rapid.[6][15] The introduction of a spacer containing 8–10 atoms between two aromatic groups in certain carbamate structures can yield compounds with the highest toxicity.[17]

Conclusion and Future Directions

Substituted phenyl carbamates have proven to be a remarkably versatile and enduringly relevant scaffold in drug discovery. From their well-established role as cholinesterase inhibitors to their exciting potential as inhibitors of other key enzymes and as antimicrobial agents, the therapeutic possibilities for this chemical class continue to expand. The future of phenyl carbamate research will likely focus on the development of more selective and potent inhibitors for a wider range of therapeutic targets. A deeper understanding of their metabolic pathways and toxicological profiles will be essential for the design of safer and more effective drugs. The strategic application of computational modeling and quantitative structure-activity relationship studies will undoubtedly accelerate the discovery of the next generation of phenyl carbamate-based therapeutics.

References

- Aghazadeh, M., et al. (2020). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. European Journal of Medicinal Chemistry, 188, 112003.

- BenchChem. (2025).

- Fransson, R., et al. (2014). Exploration and pharmacokinetic profiling of phenylalanine based carbamates as novel substance p 1-7 analogues. ACS Medicinal Chemistry Letters, 5(12), 1272-1277.

- Schafer, E. W., et al. (1973). Substituted phenyl N-methylcarbamates as temporary immobilizing agents for birds. Journal of Agricultural and Food Chemistry, 21(4), 625-629.

- BenchChem. (2025).

- Mor, M., et al. (2004). A second generation of carbamate-based fatty acid amide hydrolase inhibitors with improved activity in vivo. Journal of Medicinal Chemistry, 47(21), 4998-5008.

- Fransson, R., et al. (2014). Exploration and pharmacokinetic profiling of phenylalanine based carbamates as novel substance p 1-7 analogues. ACS Medicinal Chemistry Letters, 5(12), 1272-1277.

- ResearchGate. (n.d.).

- Li, Y., et al. (2025). Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents. Molecules, 30(23), 5678.

- Sudo, M., et al. (2018). Synthesis and Hybrid SAR Property Modeling of Novel Cholinesterase Inhibitors. Molecules, 23(11), 2938.

- BOC Sciences. (n.d.).

- Kuca, K., et al. (2024). Classification, Chemical, and Toxicological Properties of Carbamate Nerve Agents. Molecules, 29(22), 5432.

- BenchChem. (n.d.). Phenyl (3-Hydroxyphenyl)

- Ovid. (n.d.). Fatty acid amide hydrolase inhibitors display... : Neuropharmacology.

- Mor, M., et al. (2010). 3-Heterocycle-phenyl N-alkylcarbamates as FAAH inhibitors: design, synthesis and 3D-QSAR studies. Bioorganic & Medicinal Chemistry, 18(3), 1189-1206.

- Kaufman, D. D. (1970). Methylcarbamate inhibition of phenylcarbamate metabolism in soil. Journal of Agricultural and Food Chemistry, 18(3), 513-519.

- Turel, I., & Kriznar, I. (2019). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Current Medicinal Chemistry, 26(23), 4337-4355.

- Google Patents. (n.d.).

- Bialer, M., et al. (2021).

- ProQuest. (2021).

- Tasso, B., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Chemical Reviews, 115(2), 1135-1195.

- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b.

- MDPI. (2024).

- Li, Y., et al. (2024).

- ResearchGate. (2025).

- Piomelli, D., et al. (2010). Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas. Bioorganic & Medicinal Chemistry Letters, 20(11), 3295-3299.

- StatPearls. (2023).

- Journal of Pioneering Medical Sciences. (2024).

- ResearchGate. (n.d.). a Reddy's synthesis of phenyl carbamates 52; b Cu(II)

- Organic Syntheses Procedure. (n.d.). 4-phenylsemicarbazide.

- Taylor & Francis. (n.d.). Carbamate poisoning – Knowledge and References.

- Google Patents. (n.d.).

- FULIR. (2025).

- PubMed. (2024).

- ResearchGate. (n.d.).

- MDPI. (2025). Heterostilbene Carbamates with Selective and Remarkable Butyrylcholinesterase Inhibition: Computational Study and Physico-Chemical Properties.

- DAV University. (n.d.). Metabolism of tyrosine and phenylalanine.

- ResearchGate. (n.d.). Phenylalanine metabolism-related pathways (a)

- MetwareBio. (n.d.). Phenylalanine: Essential Roles, Metabolism, and Health Impacts., Metabolism, and Health Impacts.

Sources

- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploration and Pharmacokinetic Profiling of Phenylalanine Based Carbamates as Novel Substance P 1–7 Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Synthesis and Hybrid SAR Property Modeling of Novel Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Phenyl (3-Hydroxyphenyl)carbamate|Research Chemical [benchchem.com]

- 15. taylorandfrancis.com [taylorandfrancis.com]

- 16. Organophosphate and Carbamate Toxicity: Understanding, Diagnosing and Treating Poisoning | Journal of Pioneering Medical Sciences [jpmsonline.com]

- 17. mdpi.com [mdpi.com]

discovery and history of nitrophenyl carbamate compounds

An In-depth Technical Guide to the Discovery and Application of Nitrophenyl Carbamate Compounds

Abstract

Nitrophenyl carbamates have carved a significant niche in the landscape of organic chemistry and drug development, evolving from simple synthetic intermediates to sophisticated tools for molecular manipulation. Their unique chemical properties, conferred by the electron-withdrawing nitro group, render the carbamate linkage highly tunable and reactive under specific conditions. This guide provides a comprehensive overview of the history, core synthesis methodologies, mechanistic principles, and advanced applications of these versatile compounds. We will explore their foundational role as protecting groups, their utility as activating agents in synthesis, and their modern application in the design of innovative prodrugs. Detailed experimental protocols and mechanistic diagrams are provided to offer researchers and drug development professionals both theoretical understanding and practical, actionable insights.

Introduction: The Strategic Importance of the Nitrophenyl Group

Carbamates, as esters of carbamic acid, are a class of organic compounds noted for their stability and prevalence in biologically active molecules.[1][2] Structurally, they can be considered hybrids of amides and esters, possessing good chemical and proteolytic stability, which makes them valuable as peptide bond surrogates in medicinal chemistry.[3][4] The true versatility of the carbamate group, however, is unlocked through strategic substitution.

The introduction of a nitrophenyl group, particularly a para-nitrophenyl (pNP) group, onto the carbamate's oxygen atom fundamentally alters its reactivity. The strong electron-withdrawing nature of the nitro moiety makes the attached phenolic proton more acidic. Consequently, the corresponding p-nitrophenoxide is an excellent, stable leaving group (the pKa of 4-nitrophenol is approximately 7.15).[5] This electronic feature renders the carbamate's carbonyl carbon highly electrophilic and susceptible to nucleophilic attack, a property that chemists have exploited for decades. This guide traces the journey of nitrophenyl carbamates from their initial discovery to their current status as indispensable reagents in modern chemistry.

Core Synthesis Methodologies

The preparation of nitrophenyl carbamates is typically straightforward, relying on the reaction of a nucleophile (most commonly an amine) with an activated carbonyl source derived from a nitrophenol.

Synthesis via Nitrophenyl Chloroformates

The most prevalent method involves the acylation of an amine with a nitrophenyl chloroformate, such as p-nitrophenyl chloroformate. This reaction is typically performed in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in the presence of a non-nucleophilic base to scavenge the hydrochloric acid byproduct.

-

Causality of Reagent Choice :

-

p-Nitrophenyl Chloroformate : This is the "activating agent." The chlorine is a good leaving group, and the electron-withdrawing nitrophenyl group further enhances the electrophilicity of the carbonyl carbon, making it highly reactive towards the amine nucleophile.

-

Base (e.g., Pyridine, Triethylamine, DIEA) : The reaction generates HCl, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. A base is required to neutralize the acid as it forms. Diisopropylethylamine (DIEA) is often chosen because its steric bulk makes it non-nucleophilic, preventing it from competing with the substrate amine.[6]

-

Solvent (e.g., DCM, THF) : Anhydrous, aprotic solvents are essential to prevent hydrolysis of the highly reactive chloroformate.

-

Synthesis via Bis(p-nitrophenyl)carbonate

An alternative method, which avoids the use of chloroformates, employs bis(p-nitrophenyl)carbonate (BNPC). This reagent reacts with amines or alcohols to yield the corresponding carbamate or carbonate, respectively.[7][8] This approach is often milder and can be advantageous when dealing with sensitive substrates. The reaction proceeds by nucleophilic attack on one of the carbonyl carbons, displacing a stable p-nitrophenoxide ion.

Mechanistic Underpinnings and Key Properties

The utility of nitrophenyl carbamates is rooted in a set of distinct chemical and physical properties that make them both stable protecting groups and reactive intermediates.

Base-Labile Cleavage

Nitrophenyl carbamates are notably stable in neutral and acidic aqueous solutions but are readily cleaved under mild basic conditions.[9] The cleavage mechanism involves nucleophilic attack (e.g., by a hydroxide ion) at the carbonyl carbon. This forms a transient tetrahedral intermediate which then collapses, expelling the highly stabilized p-nitrophenolate anion. This anion is bright yellow, providing a convenient optical readout for monitoring the reaction's progress spectrophotometrically at approximately 400-415 nm.[5][9] This inherent, self-validating property is a significant experimental advantage.

Orthogonality in Protecting Group Strategies

In multi-step organic synthesis, the ability to selectively deprotect one functional group while others remain intact is paramount. This concept is known as orthogonality. Because nitrophenyl carbamates are stable to acid, they serve as an excellent orthogonal protecting group strategy to acid-labile groups like the tert-butyloxycarbonyl (Boc) group, which is widely used to protect amines.[9] A synthetic chemist can selectively remove a Boc group with acid while a nitrophenyl carbamate on another part of the molecule remains untouched, and vice-versa.

| Property | Nitrophenyl Carbamate | tert-Butyloxycarbonyl (Boc) |

| Cleavage Condition | Mildly Basic (pH > 10) | Acidic (e.g., TFA) |

| Stability | Stable in acid and neutral pH | Stable in base and neutral pH |

| Byproducts | p-Nitrophenol (colored) | Isobutylene + CO₂ (gaseous) |

| Monitoring | Spectrophotometry (≈ 415 nm) | TLC, LC-MS |

Advanced Applications in Drug Development

While foundational in synthesis, the most impactful applications of nitrophenyl carbamates today lie in the field of drug development, particularly in prodrug design.

Bioreductive Prodrugs for Targeted Therapy

A sophisticated application involves using nitroaromatic carbamates as triggers for targeted drug release. The 4-nitrobenzyl carbamate moiety is of particular interest for use in bioreductive drugs.[10] Many solid tumors have regions of low oxygen (hypoxia). Certain bacterial nitroreductase enzymes, which can be delivered to and expressed in these cancer cells, efficiently reduce the nitro group to a hydroxylamine.[11] This reduced intermediate is electronically unstable and rapidly undergoes a self-immolative 1,6-elimination, releasing the active amine-containing drug, carbon dioxide, and azaquinone methide.[11] This strategy allows for the site-specific activation of a potent cytotoxic agent directly within the tumor microenvironment, minimizing systemic toxicity.

Linkers for Amino Acid and Phenolic Prodrugs